{1-[(4-Fluorophenyl)methyl]azetidin-3-yl}methanol
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Overview
Description
{1-[(4-Fluorophenyl)methyl]azetidin-3-yl}methanol is a chemical compound with the molecular formula C11H14FNO and a molecular weight of 195.23 g/mol . This compound is characterized by the presence of an azetidine ring, a fluorophenyl group, and a methanol moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {1-[(4-Fluorophenyl)methyl]azetidin-3-yl}methanol typically involves the reaction of 4-fluorobenzyl bromide with azetidine-3-methanol under basic conditions. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
{1-[(4-Fluorophenyl)methyl]azetidin-3-yl}methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
{1-[(4-Fluorophenyl)methyl]azetidin-3-yl}methanol has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential therapeutic applications in treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of {1-[(4-Fluorophenyl)methyl]azetidin-3-yl}methanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- {1-[(4-Chlorophenyl)methyl]azetidin-3-yl}methanol
- {1-[(4-Bromophenyl)methyl]azetidin-3-yl}methanol
- {1-[(4-Methylphenyl)methyl]azetidin-3-yl}methanol
Uniqueness
{1-[(4-Fluorophenyl)methyl]azetidin-3-yl}methanol is unique due to the presence of the fluorine atom in the phenyl ring, which can influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets compared to its analogs .
Properties
Molecular Formula |
C11H14FNO |
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Molecular Weight |
195.23 g/mol |
IUPAC Name |
[1-[(4-fluorophenyl)methyl]azetidin-3-yl]methanol |
InChI |
InChI=1S/C11H14FNO/c12-11-3-1-9(2-4-11)5-13-6-10(7-13)8-14/h1-4,10,14H,5-8H2 |
InChI Key |
HBQXOKPKLPUKSE-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1CC2=CC=C(C=C2)F)CO |
Origin of Product |
United States |
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